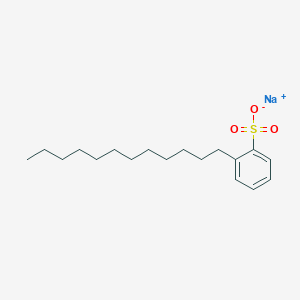

Sodium o-dodecylbenzenesulphonate

Description

General Context and Significance in Scientific Disciplines

Sodium o-dodecylbenzenesulfonate (SDBS) is an anionic surfactant belonging to the alkylbenzene sulfonate group. alfa-chemistry.compcc.eu It is an organic compound characterized by a hydrophobic dodecylbenzene (B1670861) group and a hydrophilic sulfonate group. cosoonchem.comwikipedia.org This amphiphilic structure, containing both a water-insoluble and a water-soluble component, allows it to reduce the surface tension between different phases, such as oil and water. wikipedia.orgirocoatingadditive.com Typically produced as a white to light yellow powder, flakes, or granules, it is soluble in water. chemicalbook.comchemicalbook.comresearchgate.net The synthesis of SDBS often involves the sulfonation of linear dodecylbenzene. alfa-chemistry.comcosoonchem.com

The unique physicochemical properties of SDBS make it a subject of significant interest across multiple scientific disciplines. Its primary functions as a wetting, emulsifying, dispersing, and foaming agent have led to its widespread use as a principal component in detergents and cleaning products. pcc.euechemi.com In materials science, research has explored its use as a corrosion inhibitor, both independently and in composite formulations, to protect metals like magnesium alloys and copper. taylorandfrancis.com Furthermore, it is utilized to stabilize dispersions of nanomaterials, such as graphene nanoflakes and carbon nanotubes, which is crucial for the development of high-performance nanofluids. taylorandfrancis.com

In environmental science, SDBS is a focal point of research due to its extensive use and subsequent release into aquatic ecosystems. nih.gov Studies investigate its biodegradability, with a distinction between the less biodegradable branched-chain structures and the more readily biodegradable linear structures. cosoonchem.comirocoatingadditive.com Current research employs advanced analytical techniques like mass spectrometry to identify intermediate products and elucidate the degradation pathways in the environment. rsc.orgnih.gov Additionally, its role as a surfactant in atmospheric science is under investigation, particularly its impact on the formation of cloud condensation nuclei (CCN) from sea spray, which has potential implications for regional climate modeling. acs.orgnih.gov In chemistry and chemical engineering, its behavior in solution, such as the formation of micelles above a certain concentration (the critical micelle concentration), is studied extensively. pcc.eueiu.edu This includes its interaction with polymers for applications like enhanced oil recovery, where it can modify the rheological properties of polymer solutions. researchgate.net

Table 1: General Properties of Sodium o-Dodecylbenzenesulfonate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C18H29NaO3S | alfa-chemistry.comchemicalbook.com |

| Appearance | White or light yellow powder, flakes, or semi-liquid paste | alfa-chemistry.compcc.euchemicalbook.com |

| Solubility | Soluble in water, partially soluble in alcohol | alfa-chemistry.compcc.euresearchgate.net |

| Classification | Anionic Surfactant | alfa-chemistry.comechemi.com |

Evolution of Research Perspectives on Sodium o-Dodecylbenzenesulfonate

Research perspectives on Sodium o-dodecylbenzenesulfonate have evolved considerably since its initial synthesis and application. Early academic and industrial research primarily focused on its synthesis processes, such as the sulfonation of dodecylbenzene with agents like sulfuric acid or sulfur trioxide, and optimizing its detergent and cleaning capabilities. alfa-chemistry.comcosoonchem.com The emphasis was on its effectiveness in removing various types of dirt and its strong foaming properties. irocoatingadditive.comechemi.com

A significant shift in research occurred with the growing awareness of the environmental impact of surfactants. Scientific inquiry began to differentiate between branched-chain alkylbenzene sulfonates (ABS) and linear alkylbenzene sulfonates (LAS), such as SDBS. irocoatingadditive.com This led to extensive research into the biodegradability of these compounds, establishing that the linear structure of SDBS is significantly more susceptible to microbial degradation, reducing its environmental persistence compared to its branched-chain counterparts. cosoonchem.comirocoatingadditive.com This line of inquiry continues with modern studies focusing on the specific microbial degradation pathways and the identification of metabolic intermediates. rsc.orgnih.gov

In recent decades, the scope of SDBS research has expanded into more specialized and advanced scientific fields. In materials science, its function has been explored beyond cleaning, with studies investigating its role as a corrosion inhibitor and as a stabilizing agent for nanoparticles. taylorandfrancis.com In the field of enhanced oil recovery (EOR), researchers have examined how SDBS interacts with water-soluble polymers to modify fluid viscosity and improve oil extraction efficiency. researchgate.net More recently, atmospheric scientists have begun to study the influence of surfactants like SDBS on aerosol properties and cloud formation. acs.orgnih.gov Another novel research avenue is in molecular biology and toxicology, where studies investigate the interaction of SDBS with cellular receptors, such as its identified activity as a ligand for the peroxisome proliferator-activated receptor γ (PPARγ), opening up new questions about its biological activity at the molecular level. nih.gov

Scope and Objectives of Current Scholarly Inquiry

Current scholarly inquiry into Sodium o-dodecylbenzenesulfonate is multifaceted, targeting its complex interactions in environmental, chemical, and biological systems with advanced analytical methods. A primary objective is to thoroughly understand its environmental fate. Researchers are using techniques like electrospray ionization mass spectrometry to dynamically monitor the biodegradation of SDBS by microorganisms such as Chlorella vulgaris. rsc.orgnih.gov These studies aim to identify novel intermediate products and construct detailed degradation pathways, which is crucial for assessing its environmental persistence and impact. rsc.orgnih.gov Another area of active research is its oxidative degradation in water treatment processes, such as the electro-Fenton system, to determine the roles of different reactive oxygen species (like ·OH) in breaking down the molecule. cbs.dk

In the realm of atmospheric and climate science, a key objective is to quantify the effect of SDBS on the physical and chemical properties of marine aerosols. Laboratory studies using breaking wave analogues investigate how SDBS alters the size distribution and number of particles produced, and how it affects the hygroscopicity of these particles, which determines their ability to act as cloud condensation nuclei (CCN). acs.orgnih.gov These findings are vital for improving the accuracy of regional climate models.

Table 2: Research Findings on the Effect of SDBS on Aerosol Production

| Parameter | Control (NaCl solution) | SDBS Experiment | Reference |

|---|---|---|---|

| Total Particle Concentration Reduction | - | ~65% | nih.gov |

| Median Particle Size Reduction | - | ~26% | nih.gov |

Another significant focus of current research is the behavior of SDBS in complex chemical systems and its application in materials science. This includes detailed studies on its micellization properties under various conditions, such as different temperatures and electrolyte concentrations. eiu.edu The critical micelle concentration (CMC) is a key parameter in these studies, as it dictates the transition from individual molecules to organized micellar structures. Furthermore, research continues to explore its synergistic effects with other substances, such as biosurfactants and polymers, for industrial applications, including the formulation of more eco-friendly and effective products. taylorandfrancis.comresearchgate.net

Table 3: Critical Micelle Concentration (CMC) of SDBS at Different Temperatures

| Temperature (°C) | CMC (M) - PVC Electrode | CMC (M) - Na+ Electrode | Reference |

|---|---|---|---|

| 15 | 1.63 x 10-3 | 1.62 x 10-3 | eiu.edu |

| 19 | 1.48 x 10-3 | 1.37 x 10-3 | eiu.edu |

| 25 | 1.52 x 10-3 | 1.47 x 10-3 | eiu.edu |

| 40-42 | 1.73 x 10-3 | 1.98 x 10-3 | eiu.edu |

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. |

|---|---|

CAS No. |

15163-46-9 |

Molecular Formula |

C18H30NaO3S |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

sodium 2-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21); |

InChI Key |

YFDKVXNMRLLVSL-UHFFFAOYSA-N |

impurities |

Sodium sulfate, dodecylbenzene, sulfones, sodium carbonate, sodium chloride, water, free oil. |

Isomeric SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na] |

boiling_point |

Foams as water boils. 212 °F (USCG, 1999) |

Color/Form |

White to light yellow flakes, granules, or powder |

density |

1 at 68 °F for 60% slurry (USCG, 1999) 1.0 @ 20 °C for 60% slurry |

flash_point |

greater than 200 °F (NTP, 1992) |

melting_point |

greater than 572 °F (NTP, 1992) |

Other CAS No. |

25155-30-0 15163-46-9 |

physical_description |

Sodium dodecylbenzenesulfonate is a white to light yellow flakes, granules or powder. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a synthetic detergent. Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals White to light-yellow solid; [Hawley] Light yellow powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

Related CAS |

27176-87-0 (Parent) |

solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992) Water solubility = 8X10+5 ug/l at 20-25 °C |

Synonyms |

deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |

vapor_density |

greater than 1 (NTP, 1992) (Relative to Air) |

Origin of Product |

United States |

Synthesis and Reaction Engineering of Sodium O Dodecylbenzenesulfonate

Sulfonation Methodologies

The choice of sulfonating agent is critical and depends on factors such as the reactivity of the hydrocarbon, desired product quality, and economic considerations. The most prevalent commercial methods involve sulfur trioxide, sulfuric acid, and oleum (B3057394). cosoonchem.com

Sulfur trioxide (SO₃) is a highly reactive and efficient sulfonating agent. youtube.com Due to its high reactivity and the highly exothermic nature of the reaction, liquid SO₃ is rarely used directly as it can cause charring and unwanted side reactions. uwindsor.ca In industrial processes, gaseous sulfur trioxide is typically diluted with dry air to a concentration of 3-5% before being introduced into the reactor. cosoonchem.com This dilution helps to moderate the reaction rate and control the significant heat generated. cosoonchem.comwikipedia.org

The reaction is typically carried out in specialized reactors, such as falling film reactors, which allow for efficient contact between the gas and the liquid dodecylbenzene (B1670861) and provide a large surface area for heat removal. The molar ratio of sulfur trioxide to the alkylbenzene is a critical parameter, generally maintained in a slight excess, around 1.03:1 to 1.05:1, to ensure complete conversion. cosoonchem.com The reaction temperature is carefully controlled, often kept between 25°C and 30°C, to maximize the yield of the desired sulfonic acid and minimize the formation of byproducts. cosoonchem.com

Concentrated sulfuric acid and oleum (fuming sulfuric acid) are common sulfonating agents used in the production of dodecylbenzenesulfonic acid. cosoonchem.comalfa-chemistry.com Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) and is a more potent agent than sulfuric acid alone due to the presence of free SO₃. google.commasterorganicchemistry.com

A typical industrial process using oleum involves reacting dodecylbenzene with 20% oleum (containing 20% free SO₃ by weight) at a temperature of 35°C to 50°C for approximately two hours. google.com When using concentrated (98%) sulfuric acid, the reaction temperature is generally higher, in the range of 60°C to 70°C, for a similar duration. alfa-chemistry.com Aromatics that are more difficult to sulfonate often require the use of oleum. alfa-chemistry.com Following the sulfonation step, the mixture is treated with a small amount of water, which causes it to separate into two layers: an upper organic phase containing the dodecylbenzenesulfonic acid and a lower aqueous phase of spent sulfuric acid. alfa-chemistry.comgoogle.com Neutralization of the separated organic layer with sodium hydroxide (B78521) results in a product that is typically 88-90% sodium dodecylbenzenesulfonate, with the remainder being primarily sodium sulfate (B86663). google.com

| Sulfonating Agent | Typical Reaction Temperature | Typical Reaction Time | Notes |

|---|---|---|---|

| Sulfuric Acid (98%) | 60-70°C | ~2 hours | Widely used in various sulfonation processes. alfa-chemistry.com |

| Oleum (20%) | 35-50°C | ~2 hours | Contains free SO₃, making it more reactive than concentrated sulfuric acid. google.commasterorganicchemistry.com |

Chlorosulfuric acid (HSO₃Cl) can also be used to sulfonate dodecylbenzene, although this method is less common in large-scale industrial production compared to SO₃ or oleum processes. researchgate.net The reaction involves treating dodecylbenzene with chlorosulfuric acid, which leads to the formation of dodecylbenzenesulfonic acid and hydrogen chloride (HCl) gas as a byproduct. wikipedia.org The general reaction is:

ROH + ClSO₃H → ROSO₃H + HCl wikipedia.org

The electrophile in this reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), which is generated through the self-ionization of chlorosulfuric acid. stackexchange.com This electrophile then attacks the aromatic ring to yield the corresponding sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid. stackexchange.com

Reaction Mechanisms and Kinetics

The sulfonation of dodecylbenzene is a classic example of an electrophilic aromatic substitution reaction, characterized by its rapid rate and significant heat evolution. cosoonchem.comuwindsor.ca

The fundamental mechanism of sulfonation involves the attack of an electrophile on the electron-rich benzene (B151609) ring of dodecylbenzene. alfa-chemistry.com The actual electrophile is typically sulfur trioxide (SO₃) or a protonated form, ⁺SO₃H, depending on the specific sulfonating agent used. chemistrysteps.com The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. youtube.comyoutube.com

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion. alfa-chemistry.comlibretexts.org

Deprotonation : A weak base present in the reaction mixture, such as the HSO₄⁻ ion or a water molecule, removes a proton (H⁺) from the carbon atom bonded to the sulfonic group. alfa-chemistry.commasterorganicchemistry.com This action restores the stable aromatic π-electron system and results in the formation of dodecylbenzenesulfonic acid. masterorganicchemistry.com

The sulfonation of dodecylbenzene is a strongly exothermic reaction, meaning it releases a significant amount of heat. uwindsor.cawikipedia.org Effective management of this reaction heat is crucial for process control and safety. Uncontrolled temperature increases can lead to a higher rate of side reactions, such as the formation of sulfones, which are undesirable byproducts that affect the quality of the final product. alfa-chemistry.com

RD.B = k * [SO₃]1.59 * [DB]0.74 researchgate.net

The temperature dependence of the reaction rate constant, k, was determined to follow the Arrhenius equation, with an activation energy of 43,290.99 J/mol. researchgate.net

| Kinetic Parameter | Value / Equation | Source / Conditions |

|---|---|---|

| Reaction Order (Dodecylbenzene) | 0.74 | Batch reactor, Oleum agent, 20-50°C hrpub.org |

| Reaction Order (Sulfur Trioxide) | 1.59 | Batch reactor, Oleum agent, 20-50°C hrpub.org |

| Activation Energy (E) | 43.29 kJ/mol | Batch reactor, Oleum agent researchgate.net |

| Rate Constant (k) Equation | k = 2.2172x10³ * exp{-5207/RgT} | Frequency factor and activation energy determined experimentally. researchgate.nethrpub.org |

To control the reaction rate and manage the exothermic characteristics, several engineering strategies are employed. These include the use of jacketed reactors for efficient heat removal, controlling the feed rate of the reactants, and diluting highly reactive agents like SO₃ with an inert gas. cosoonchem.comresearchgate.net

Side Reactions and Impurity Formation during Synthesis

The synthesis of sodium o-dodecylbenzenesulfonate is primarily achieved through the sulfonation of dodecylbenzene followed by neutralization. While the main reaction is efficient, several side reactions can occur, leading to the formation of impurities that can affect the final product's performance and purity.

One of the most significant side reactions is the formation of sulfones. alfa-chemistry.comcosoonchem.com This occurs particularly when using strong sulfonating agents, at elevated temperatures, or with prolonged reaction times. alfa-chemistry.com The amount of sulfone by-product is typically around 1% but can be higher if process conditions are not carefully controlled. alfa-chemistry.com Another key impurity is sodium sulfate, which is formed during the neutralization step. google.com

Furthermore, the alkylation of benzene to produce dodecylbenzene is not perfectly selective and can result in the formation of dialkylbenzenes. cir-safety.org These dialkylbenzenes can be difficult to separate from the primary monoalkylbenzene product and will subsequently be sulfonated, leading to impurities in the final sodium dodecylbenzenesulfonate. cir-safety.org Other by-products that can form include dialkyltetralins and dialkylindanes. cir-safety.org

Table 1: Common Impurities and Their Origin

| Impurity | Origin |

| Sulfones | Side reaction during sulfonation, favored by high temperatures and strong sulfonating agents. alfa-chemistry.com |

| Sodium Sulfate | Formed during the neutralization of excess sulfuric acid or oleum. google.com |

| Dialkylbenzenes | By-products from the initial alkylation of benzene. cir-safety.org |

| Unsulfonated Materials (Neutral Oil) | Incomplete sulfonation of dodecylbenzene. cir-safety.org |

| Heavy Metals (Arsenic, Iron, Lead) | Contaminants present in raw materials. cir-safety.org |

Post-Synthesis Purification and Modification Techniques

Following the sulfonation reaction, several purification and modification steps are necessary to obtain a high-purity sodium o-dodecylbenzenesulfonate with the desired properties.

Neutralization Processes

The sulfonic acid produced during sulfonation is neutralized to form the sodium salt. This is typically carried out by adding a sodium hydroxide solution. alfa-chemistry.comgoogle.com The temperature of the neutralization reaction is carefully controlled, generally between 30-50°C, to prevent unwanted side reactions. google.com The pH of the mixture is adjusted to a range of 7.5 to 8.0 to ensure complete neutralization. google.com

Impurity Removal Strategies (e.g., Sodium Sulfate)

A significant impurity that needs to be removed is sodium sulfate. google.com One method to reduce its content involves the addition of calcium chloride to the neutralized product. google.com This causes the sodium sulfate to precipitate as calcium sulfate, which can then be removed by filtration. google.com The resulting product will contain sodium chloride, which can act as a viscosity modifier in final formulations. google.com

Other purification techniques can include washing the product to remove residual inorganic salts and unsulfonated organic matter. alfa-chemistry.com Adsorption methods using materials like quaternary ammonium-modified paper fibers or surface-functionalized mesoporous silica (B1680970) nanoparticles have also been investigated for the removal of sodium dodecylbenzenesulfonate from aqueous solutions, which could potentially be adapted for purification processes. nih.govresearchgate.net

Structural Isomerism and its Control in Synthesis (e.g., Linear vs. Branched Chain)

The structure of the dodecyl group, whether it is a linear or branched chain, significantly impacts the properties of the final surfactant. cosoonchem.com Linear alkylbenzene sulfonates (LAS) are known to be more biodegradable than their branched-chain counterparts. cosoonchem.com The detergency and solubility are also affected, with branched chains generally showing better solubility but poorer detergency. cosoonchem.com

The control of isomerism begins with the synthesis of the dodecylbenzene precursor. The choice of catalyst and reaction conditions during the alkylation of benzene with dodecene determines the degree of branching and the position of the benzene ring attachment on the alkyl chain. Commercial linear alkylbenzene sulfonates are typically a complex mixture of different chain lengths and positional isomers. nih.gov The properties of these individual isomers, such as their solubility and self-assembly behavior, can vary significantly depending on the position of the sulfonate group on the benzene ring. nih.gov Molecular dynamics simulations have suggested that a branched structure with the benzene ring located near the center of the alkyl chain can be more effective in applications like enhanced oil recovery. researchgate.net

Supramolecular Chemistry and Aggregation Phenomena of Sodium O Dodecylbenzenesulfonate

Micellization Behavior in Aqueous Systems

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. beloit.edu Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) spontaneously aggregate to form organized structures called micelles. beloit.eduhilarispublisher.com This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the surrounding water molecules by clustering together in the micellar core, while the hydrophilic head groups remain in contact with the aqueous phase. hilarispublisher.com

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a crucial parameter that defines the onset of micelle formation. beloit.eduhilarispublisher.com For sodium o-dodecylbenzenesulfonate, the CMC can be determined by various experimental techniques, including surface tension measurements, electrical conductivity, and fluorescence spectrometry. ciac.jl.cn A study utilizing synchronous fluorescence spectrometry reported a first CMC of 1.48 mmol/L and a second CMC of 6.90 mmol/L for SDBS. ciac.jl.cn Another study using conductivity measurements found a CMC of approximately 2.9 mM in the absence of any salt. researchgate.net The CMC of SDBS is not a fixed value and is influenced by several factors:

Temperature: The CMC of SDBS generally increases with a rise in temperature. tandfonline.comeiu.edu For example, one study reported CMC values increasing from 2.92 mmol/dm³ at 25°C to 3.22 mmol/dm³ at 40°C. tandfonline.com

Presence of Electrolytes: The addition of salts, such as sodium chloride (NaCl), potassium chloride (KCl), and magnesium chloride (MgCl₂), leads to a decrease in the CMC of SDBS. nih.govias.ac.inorientjchem.org This is attributed to the shielding of the electrostatic repulsion between the anionic sulfonate head groups by the cations, which promotes micelle formation at lower surfactant concentrations. researchgate.netias.ac.in The magnitude of the CMC decrease depends on the specific salt, with MgCl₂ showing a more significant effect than NaCl. ias.ac.in

Addition of Alcohols: The presence of alcohols, such as 1-propanol, 1-butanol, 1-pentanol, and 1-hexanol, also causes a decrease in the CMC of SDBS. tandfonline.com The extent of this decrease is influenced by the chain length of the alcohol. tandfonline.com

Purity and Isomeric Composition: The purity of the SDBS and the branching of the dodecyl chain can affect the CMC value. researchgate.net

Below is an interactive table summarizing the CMC values of Sodium o-dodecylbenzenesulfonate under different conditions as found in the literature.

| Temperature (°C) | Method | Additive | CMC (mM) | Reference |

| 25 | Synchronous Fluorescence | None | 1.48 | ciac.jl.cn |

| 25 | Conductivity | None | ~2.9 | researchgate.net |

| 25 | Conductivity | None | 2.92 | tandfonline.com |

| 30 | Conductivity | None | 2.98 | tandfonline.com |

| 35 | Conductivity | None | 3.08 | tandfonline.com |

| 40 | Conductivity | None | 3.22 | tandfonline.com |

| 15 | PVC Electrode | None | 1.63 | eiu.edu |

| 19.1 | PVC Electrode | None | 1.48 | eiu.edu |

| 25 | PVC Electrode | None | 1.52 | eiu.edu |

| 41.6 | PVC Electrode | None | 1.73 | eiu.edu |

| 25 | Conductivity | 1 mM KCl | ~1.8 | hilarispublisher.com |

| 25 | Conductivity | 3 mM KCl | ~1.5 | hilarispublisher.com |

| 25 | Conductivity | 5 mM KCl | ~1.2 | hilarispublisher.com |

Micellar Morphologies and Transitions (e.g., Spherical to Rod-like, Lamellar Aggregates)

Initially, at concentrations just above the CMC, sodium o-dodecylbenzenesulfonate typically forms spherical micelles. nih.govmdpi.com However, as the surfactant concentration increases or upon the addition of certain additives, these spherical micelles can undergo morphological transitions to form more complex structures. nih.govresearchgate.net

A well-documented transition is the sphere-to-rod transformation. nih.govacs.orgnih.gov This change is driven by a reduction in the effective head group area, which can be induced by factors like increased ionic strength. nih.gov The presence of salts, for instance, can promote the growth of rod-like micelles. nih.govacs.org Evidence from both experimental studies and molecular dynamics simulations supports the existence of these transitions, with suggestions of even more complex aggregates like ellipsoidal, cylindrical, and wormlike micelles, as well as bilayer structures. nih.govresearchgate.net A second critical micelle concentration (CMC) has been associated with this transition from spherical to more elongated micellar shapes. nih.gov For sodium dodecylbenzenesulfonate, a second CMC of 6.9 mM has been reported, which is linked to the transformation from spherical to ellipsoidal or cylindrical aggregates. nih.gov

Aggregation Number and Micelle Ionization Fraction Analysis

The aggregation number (N) represents the average number of surfactant monomers that assemble to form a single micelle. mdpi.comresearchgate.net This parameter provides insight into the size of the micelles. Pyrene (B120774) fluorescence quenching is one experimental method used to determine the aggregation number. mdpi.com For SDBS, the aggregation number can be influenced by the surrounding medium. mdpi.com

The micelle ionization fraction (α) , also referred to as the degree of counterion dissociation, quantifies the fraction of counterions (in this case, Na⁺) that are not bound to the micelle surface and are free in the solution. ias.ac.in The remaining fraction, (1-α), represents the degree of counterion binding (β). orientjchem.org The value of α can be determined from the ratio of the slopes of the conductivity versus concentration plots above and below the CMC. orientjchem.org The addition of salts can significantly affect the micelle ionization fraction. ias.ac.in Studies have shown that for SDBS, the fraction of counterion dissociation tends to decrease with the addition of salts like KCl, NH₄Cl, and MgCl₂, indicating a higher degree of counterion binding to the micelle surface. ias.ac.in For SDBS in the presence of varying concentrations of KCl, the degree of counterion binding (β) was found to be in the range of 0.1 to 0.3. hilarispublisher.com

Theoretical and Computational Modeling of Self-Assembly

Theoretical and computational methods provide powerful tools to investigate the self-assembly of surfactants at a molecular level, offering insights that can be difficult to obtain through experiments alone. pku.edu.cnnih.gov

Density Functional Theory (DFT) Applications in Surfactant-Cation Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netpku.edu.cnaljest.net In the context of sodium o-dodecylbenzenesulfonate, DFT has been employed to study the interactions between the dodecylbenzenesulfonate anion (DBS⁻) and various cations, such as Na⁺, Mg²⁺, and Ca²⁺. researchgate.netpku.edu.cn

These studies have revealed that the DBS⁻ anion can form stable bidentate complexes with these cations. researchgate.netpku.edu.cn The strength of this binding is dependent on both the cation and the solvent environment. researchgate.netpku.edu.cn DFT calculations have also been used to model the interaction at the air/water interface, showing that the DBS⁻ anion forms a stable hydrated complex with water molecules. researchgate.netpku.edu.cn The introduction of a cation can significantly perturb the structure of this hydration shell. researchgate.netpku.edu.cn The degree of this disturbance has been found to follow the order Ca²⁺ > Mg²⁺ > Na⁺. researchgate.netpku.edu.cn These computational findings are crucial for understanding the precipitation and solubility behavior of anionic surfactants in the presence of different mineral cations. researchgate.netpku.edu.cn

Molecular Dynamics Simulations of Micellar Structures

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. pku.edu.cnrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov MD simulations have been instrumental in providing a detailed, atomistic view of the structure and dynamics of sodium o-dodecylbenzenesulfonate micelles in aqueous solutions. mdpi.comrsc.org

These simulations allow for the investigation of various micellar properties, including:

Micelle Size and Shape: MD simulations can predict the size and shape of micelles, often approximating them as ellipsoids to characterize their structure more accurately. mdpi.com Simulations have shown that SDBS micelles are generally spherical. rsc.org

Hydrophobic Core Packing: By analyzing parameters like the solvent-accessible surface area and the conformation of the dodecyl chains, MD simulations have indicated that the hydrophobic core of an SDBS micelle is more compactly packed compared to that of sodium dodecyl sulfate (B86663) (SDS) micelles. rsc.org

Aggregation on Surfaces: MD simulations have been used to investigate the adsorption and aggregation of SDBS molecules on surfaces like silica (B1680970), providing insights into the formation of surfactant layers at solid/liquid interfaces. pku.edu.cn

These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the complex self-assembly processes of sodium o-dodecylbenzenesulfonate. mdpi.com

Pseudophase and Mass Action Models for Micellization Thermodynamics

The formation of micelles by surfactants like sodium o-dodecylbenzenesulfonate (SDBS) in aqueous solutions is a thermodynamically driven self-assembly process. Two primary models are widely used to describe the thermodynamics of micellization: the pseudophase separation model and the mass action model. jetir.orginflibnet.ac.in

The pseudophase separation model is the simpler approach, treating micelle formation as a phase separation phenomenon. inflibnet.ac.in In this model, the critical micelle concentration (CMC) is considered the saturation point of the surfactant in its monomeric form. inflibnet.ac.in Above the CMC, the additional surfactant molecules assemble to form a distinct "pseudophase" composed of micelles. jetir.orgresearchgate.net This model assumes an equilibrium between the monomers in the aqueous phase and the micelles in the pseudophase. inflibnet.ac.inresearchgate.net A key implication is that the activity of the surfactant monomers in the aqueous phase should remain constant above the CMC. inflibnet.ac.in The standard Gibbs free energy of micellization per monomer (ΔG°m) can be calculated using this model, often simplifying to the equation ΔG°m = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.

The mass action model provides a more chemically detailed perspective, viewing micellization as a series of association-dissociation equilibria between surfactant monomers (S) and the resulting micelles (Mn). jetir.orgnih.gov For an ionic surfactant like SDBS, these equilibria also involve counterions. jetir.org This model does not assume the formation of a separate phase but rather a dynamic equilibrium between monomers and monodispersed micelles. conicet.gov.ar The equilibrium can be represented as nS ⇌ Mn, governed by an equilibrium constant, Km. inflibnet.ac.in This approach acknowledges that micelles can be polydisperse and involves complex equilibria. jetir.org For many systems with high aggregation numbers (n > 50), the thermodynamic equations derived from the mass action model can be simplified to become identical to those of the phase-separation model. inflibnet.ac.in

| Model | Core Concept | Key Assumptions |

| Pseudophase Separation Model | Micellization is a phase separation phenomenon. inflibnet.ac.in | Micelles form a distinct "pseudophase" above the CMC; monomer activity is constant above the CMC. inflibnet.ac.inresearchgate.net |

| Mass Action Model | Micellization is a chemical equilibrium process. jetir.org | An association-dissociation equilibrium exists between monomers and micelles. jetir.orginflibnet.ac.in |

Interactions with Co-solutes and Polymers

Influence of Electrolytes on Micellar Transitions

The addition of electrolytes, such as simple salts like sodium chloride (NaCl), significantly influences the micellization of ionic surfactants like sodium o-dodecylbenzenesulfonate. eiu.edumdpi.com The primary effect of adding an electrolyte to an anionic surfactant solution is a decrease in the critical micelle concentration (CMC). eiu.eduresearchgate.net This occurs because the added cations from the electrolyte help to shield the electrostatic repulsion between the negatively charged sulfonate head groups of the SDBS molecules. mdpi.comhilarispublisher.com This screening of charges reduces the energetic barrier for aggregation, thus facilitating micelle formation at a lower surfactant concentration. hilarispublisher.comjsirjournal.com

The presence of electrolytes not only lowers the CMC but can also promote changes in micellar structure. The reduced repulsion between head groups allows for more compact packing of the surfactant molecules, which can lead to an increase in the micelle aggregation number (the number of surfactant molecules per micelle). mdpi.com This change in packing can induce a transition from smaller, spherical micelles to larger, more elongated or rod-like structures. mdpi.com Studies on the similar surfactant sodium dodecyl sulfate (SDS) show that the magnitude of the CMC decrease depends on the kind and concentration of the electrolyte cations. researchgate.net For instance, divalent cations like Mg²⁺ are generally more effective at reducing the CMC than monovalent cations like Na⁺ or K⁺. researchgate.net

| Electrolyte Effect | Description | Underlying Reason |

| CMC Decrease | The concentration required for micelle formation is lowered. eiu.eduresearchgate.net | Cations from the electrolyte shield the electrostatic repulsion between anionic surfactant head groups. mdpi.comhilarispublisher.com |

| Micellar Growth | The aggregation number of micelles increases, often leading to a change in shape (e.g., sphere-to-rod transition). mdpi.com | Reduced head group repulsion allows for tighter packing and the formation of larger aggregates. mdpi.com |

Interaction Mechanisms with Poly(vinyl pyrrolidone) and Hydrophobically Modified Polymers

Interaction with Poly(vinyl pyrrolidone) (PVP)

Initial Binding: In the first stage, at very low surfactant concentrations, individual SDBS anions bind to the "cationic" sites along the PVP polymer chain, primarily driven by electrostatic attraction. asianpubs.org

Cooperative Aggregation: As the surfactant concentration increases, a second stage occurs where the polymer-bound surfactant molecules begin to cooperatively form micelle-like aggregates along the polymer chain. asianpubs.org This process is analogous to micellization but occurs at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the CMC of the surfactant in the absence of the polymer.

Interaction with Hydrophobically Modified Polymers (HMPs)

Hydrophobically modified polymers are water-soluble polymers that have been functionalized with a small number of hydrophobic groups. researchgate.net The interaction between SDBS and HMPs is driven predominantly by hydrophobic interactions. msu.ruresearchgate.net SDBS molecules associate with the hydrophobic moieties of the polymer, forming mixed microdomains or mixed micelles. researchgate.netmsu.ru

This association can have a profound impact on the solution's rheological properties, particularly its viscosity. researchgate.net At low SDBS concentrations, the surfactant molecules can act as bridges or cross-linkers between the hydrophobic groups on different polymer chains, strengthening the polymer network and causing a significant increase in solution viscosity. researchgate.netresearchgate.net However, as the SDBS concentration increases further, a point is reached where the hydrophobic groups on the polymer become saturated with surfactant. osti.gov Beyond this point, the continued addition of SDBS leads to the formation of discrete micelles around the polymer's hydrophobes, which disrupts the intermolecular associations and causes a decrease in viscosity. osti.gov The hydrophobic interactions are strong enough to drive this association even when the polymer backbone is anionic (like in hydrophobically modified poly(acrylic acid)), overcoming the electrostatic repulsion between the polymer and the surfactant. msu.ruresearchgate.net

| Polymer Type | Primary Driving Force for Interaction with SDBS | Consequence of Interaction |

| Poly(vinyl pyrrolidone) (PVP) | Electrostatic attraction between the partial positive charge on PVP's nitrogen and the anionic SDBS headgroup. asianpubs.org | Formation of polymer-surfactant complexes at a critical aggregation concentration (CAC) below the normal CMC. asianpubs.org |

| Hydrophobically Modified Polymers (HMPs) | Hydrophobic interactions between the surfactant tail and the polymer's hydrophobic groups. researchgate.netmsu.ru | Formation of mixed micelles; viscosity increases at low surfactant concentrations and decreases at high concentrations. researchgate.netresearchgate.netosti.gov |

Adsorption Mechanisms and Kinetics

The attachment of sodium o-dodecylbenzenesulfonate molecules to a solid surface can occur through several mechanisms, often acting in concert. The kinetics of this process, which describe the rate of adsorption, provide insight into the controlling steps of the adsorption process.

Hydrophobic interactions are a primary driving force for the adsorption of sodium o-dodecylbenzenesulfonate, particularly on nonpolar or weakly polar surfaces. The dodecylbenzene (B1670861) tail of the molecule is nonpolar and thus has a low affinity for water. In an aqueous solution, these hydrophobic tails tend to aggregate to minimize their contact with water molecules, a process that is entropically favorable. When a solid surface is present, it can be more energetically favorable for the hydrophobic tails to adsorb onto the surface rather than remain in the bulk water phase.

This mechanism is particularly significant in the adsorption of sodium o-dodecylbenzenesulfonate onto materials such as carbon blacks and macroporous polymer resins. For instance, the adsorption onto styrene-based resins is facilitated by the hydrophobic interaction between the phenyl groups in the resin and the benzene (B151609) ring of the surfactant nih.govmdpi.com. The presence of inorganic salts, such as sodium chloride, can enhance adsorption by reducing the repulsion between the negatively charged head groups of the adsorbed surfactant molecules, thereby allowing for a more compact packing of the hydrophobic tails on the surface nih.gov. Studies on montmorillonite clay have also indicated that hydrophobic forces contribute to the adsorption process cabidigitallibrary.orgcabidigitallibrary.org.

Electrostatic interactions play a crucial role in the adsorption of the anionic sodium o-dodecylbenzenesulfonate onto charged surfaces. The sulfonate head group carries a negative charge in aqueous solution. Consequently, electrostatic attraction will favor adsorption on positively charged surfaces, while electrostatic repulsion will hinder adsorption on negatively charged surfaces.

The surface charge of many materials is pH-dependent. For example, clay minerals like montmorillonite typically have a net negative surface charge at neutral and alkaline pH, which can lead to electrostatic repulsion with the anionic sulfonate head group cabidigitallibrary.orgjh.edu. However, the adsorption can be promoted by lowering the pH. The addition of H+ ions can neutralize some of the negative surface charges or protonate surface hydroxyl groups, thereby reducing electrostatic repulsion and facilitating adsorption cabidigitallibrary.orgcabidigitallibrary.org. In the case of adsorption on calcium aluminum hydrotalcites, electrostatic attraction is one of the important mechanisms involved in the adsorption process nih.gov.

While less commonly cited as a primary mechanism for sodium o-dodecylbenzenesulfonate adsorption compared to hydrophobic and electrostatic interactions, ligand exchange and charge-transfer bonds can contribute to the adsorption process on specific surfaces, particularly metal oxides.

Ligand exchange involves the displacement of a ligand (such as water or hydroxyl ions) from a surface coordination site by another molecule, in this case, the sulfonate group of the dodecylbenzenesulfonate. This mechanism is more typical for the adsorption of anions that can form strong coordination bonds with surface metal ions. While direct evidence for ligand exchange being a dominant mechanism for sodium o-dodecylbenzenesulfonate adsorption is not extensively reported in the literature, the potential for such interactions exists on surfaces with accessible metal centers.

The adsorption of sodium o-dodecylbenzenesulfonate can be classified as either physisorption or chemisorption, depending on the nature of the forces involved.

Physisorption is characterized by weak, long-range interactions such as van der Waals forces and electrostatic interactions. The adsorption process is generally reversible, and the enthalpy of adsorption is typically low. The adsorption of sodium o-dodecylbenzenesulfonate on macroporous adsorbent resins is considered to be dominated by physisorption, primarily driven by hydrophobic interactions mdpi.com.

The distinction between strong physisorption and weak chemisorption can sometimes be ambiguous, and both processes can occur simultaneously.

To understand the rate and mechanism of adsorption, the experimental data are often fitted to kinetic models. The most commonly used models are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites. It is generally considered to be more applicable to the initial stages of adsorption and often describes physisorption processes cabidigitallibrary.org.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate cabidigitallibrary.org. Numerous studies on the adsorption of sodium o-dodecylbenzenesulfonate on various adsorbents, including montmorillonite cabidigitallibrary.org, carbonate rock, and modified paper fibers core.ac.uk, have found that the pseudo-second-order model provides a better fit to the experimental data than the pseudo-first-order model cabidigitallibrary.orgcore.ac.uk. This suggests that the adsorption process is often controlled by chemisorption.

For example, in a study of sodium o-dodecylbenzenesulfonate adsorption on montmorillonite, the calculated values from the pseudo-second-order model were closer to the experimental values, indicating that the adsorption is mainly via chemisorption cabidigitallibrary.org. Similarly, the adsorption kinetics on carbonate rock were also found to meet the pseudo-second-order model.

Adsorption Isotherms and Capacity

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid surface at a constant temperature. Various isotherm models are used to analyze experimental data, with the Langmuir and Freundlich models being the most common.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It suggests that once a site is occupied, no further adsorption can occur at that site. The Langmuir model has been successfully applied to describe the adsorption of sodium o-dodecylbenzenesulfonate on modified paper fibers, indicating a monolayer adsorption process core.ac.uk.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies. This model has been found to be suitable for describing the adsorption of sodium o-dodecylbenzenesulfonate on macroporous resins like HP20 mdpi.com. In some cases, both the Langmuir and Freundlich models can provide a good fit to the experimental data, for instance, in the adsorption on CaAl-LDHs nih.gov.

The adsorption capacity is a crucial parameter that quantifies the maximum amount of an adsorbate that can be taken up by a unit mass of the adsorbent. The table below presents a summary of the maximum adsorption capacities of sodium o-dodecylbenzenesulfonate on various adsorbents as reported in the literature.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Modified Paper Fibers | 90.9 | core.ac.uk |

| HP20 Macroporous Resin | 57.9 | mdpi.comnih.gov |

| Fly Ash | 39.5 | core.ac.uk |

| Zeolite | 30.7 | nih.gov |

| Activated Carbon | 29.4 | nih.gov |

| Alumina | 19.8 | nih.gov |

| HP2MGL Macroporous Resin | 15.5 | mdpi.comnih.gov |

Adsorbent Materials and Their Surface Modification

A wide range of materials have been investigated for their potential to remove SDBS from aqueous solutions. These materials are often selected based on their availability, cost, and adsorptive properties, which can frequently be enhanced through modification.

Carbonaceous materials are widely used as adsorbents due to their large surface areas and porous structures.

Activated Carbon : Activated carbon has demonstrated a very high adsorption capacity for SDBS, ranging from 260-470 mg/g, with capacity increasing with larger surface area. nih.govresearchgate.net The primary mechanism is attributed to dispersive interactions between the SDBS molecules and the carbon surface. nih.gov

Biochar : Derived from the pyrolysis of biomass, biochar is a cost-effective and sustainable adsorbent. Biochars produced from corn straw and poplar leaves have shown effective adsorption of dodecylbenzene sulfonic acid, a related compound. nih.gov Surface modification of biochar with SDBS itself has been used to create an adsorbent for removing other pollutants, such as methylene (B1212753) blue, indicating the strong interaction between SDBS and the biochar surface. bohrium.combcrec.id Studies on similar anionic surfactants show that biochars from agricultural residues are effective adsorbents. tandfonline.com

Carbon Black : The adsorption of SDBS on carbon black particles is primarily driven by strong hydrophobic interactions. The presence of inorganic salts like sodium chloride can further increase the amount of SDBS adsorbed. nih.gov

Clay minerals are natural, abundant, and inexpensive adsorbents with a layered structure that provides a large surface area.

Montmorillonite : This clay mineral can adsorb SDBS through both surface and interlayer adsorption. researchgate.netnih.govnih.gov The process is influenced by the exchangeable cations present; for example, calcium-saturated montmorillonite sorbs SDBS significantly more than the sodium-saturated form, primarily through precipitation with Ca2+ ions released via cation exchange. nih.govresearchgate.net Increasing the SDBS concentration enhances the adsorption capacity but can also lead to a decrease in the interlayer spacing as hydrophobic groups repel interlayer water. researchgate.netnih.govnih.gov

Natural zeolites are crystalline aluminosilicates with a porous structure, but their negatively charged surface typically repels anionic surfactants like SDBS. To overcome this, their surface is often modified with cationic surfactants. A natural Chilean zeolite modified with cetyl trimethylammonium bromide (CTAB) showed a significantly enhanced ability to remove SDBS. researchgate.net The modification creates a positive surface charge, facilitating the adsorption of anionic SDBS through electrostatic attraction. The maximum adsorption capacity of 30.7 mg/g was achieved with this modified zeolite. researchgate.neticm.edu.pl Modifying zeolites with sodium dodecyl sulfate (SDS), a similar anionic surfactant, has also been shown to create an effective adsorbent for removing natural organic matter, demonstrating the versatility of surfactant modification. brieflands.comresearchgate.net

Various inorganic materials, including metal oxides, have been studied for SDBS adsorption.

Metal Oxides : Nanoparticles of aluminum oxide (Al2O3) and iron oxide (γ-Fe2O3) have been shown to adsorb SDBS from aqueous solutions. The adsorption process is entropic in nature, likely driven by the dehydration of SDBS molecules as they adsorb onto the hydrophilic oxide surfaces. researchgate.netresearchgate.net

Other Inorganic Adsorbents : Calcium Aluminum-Layered Double Hydroxides (CaAl-LDHs) intercalated with SDBS have been developed as highly effective adsorbents for heavy metals like lead, demonstrating the strong interaction between the SDBS and the LDH structure. scispace.comnih.gov Alumina has also been used as an adsorbent for SDBS. mdpi.com

Environmental Fate and Remediation Technologies of Sodium O Dodecylbenzenesulfonate

Biodegradation Pathways and Microbial Interactions

The primary mechanism for the removal of sodium o-dodecylbenzenesulfonate from the environment is microbial degradation. rsc.org Microorganisms, including bacteria and algae, can utilize this surfactant as a source of carbon, breaking it down into simpler, less harmful compounds. hjkxyj.org.cnnih.gov

The microbial breakdown of sodium o-dodecylbenzenesulfonate is a systematic, multi-step process. The degradation pathway generally begins at the terminal end of the long alkyl chain and proceeds inward. researchgate.net

Chain-Shortening Oxidation: The initial attack involves an omega-oxidation at the terminus of the alkyl chain, converting it into a carboxyl group. nih.gov This is followed by a sequence of beta-oxidation events, where two-carbon units are progressively cleaved from the chain. researchgate.net This chain-shortening process continues until the alkyl chain is significantly reduced, leading to the formation of sulfophenyl carboxylates. rsc.orgresearchgate.net

Ring-Opening Oxidation: Once the alkyl chain is shortened, the aromatic benzene (B151609) ring becomes susceptible to microbial attack. The process involves desulfonation to form compounds like benzoic acid, followed by hydroxylation and subsequent cleavage of the benzene ring. nih.gov This ring-opening step is crucial as it breaks down the core aromatic structure, leading to the formation of aliphatic acids such as acetic acid and succinic acid. nih.gov Ultimately, these smaller organic molecules can be mineralized to carbon dioxide and water. nih.gov

Specific microbial species have been identified as effective degraders of sodium o-dodecylbenzenesulfonate.

Chlorella vulgaris : This species of green algae has been studied for its ability to biodegrade sodium dodecylbenzene (B1670861) sulfonate (DBS). rsc.orgnih.gov Research has shown that C. vulgaris can effectively initiate the degradation process, including the critical steps of chain-shortening and ring-opening oxidation. rsc.org Its role is significant in aquatic environments where algae are prevalent. nih.gov

Pseudomonas aeruginosa and related species : Bacteria from the Pseudomonas genus are well-known for their metabolic versatility. Strains such as Pseudomonas fluorescens have been isolated from polluted soils and have demonstrated a high capacity for degrading the surfactant, with removal rates reaching nearly 100% under optimal laboratory conditions. hjkxyj.org.cn Pseudomonas putida is also noted for producing multiple alkylsulfatases, enzymes crucial for the initial steps of degradation. researchgate.net

Stenotrophomonas maltophilia : This bacterium is recognized for its ability to form biofilms that can degrade sodium dodecylbenzene sulfonate. nih.gov Biofilm communities provide a robust environment for sustained degradation activity. nih.gov

The efficiency of biodegradation is influenced by several key factors.

Linear vs. Branched Chains : The structure of the dodecyl alkyl chain is paramount. Sodium o-dodecylbenzenesulfonate with a linear alkyl chain (LAS) is readily biodegradable. cosoonchem.com In contrast, highly branched alkylbenzene sulfonates (ABS) are resistant to microbial degradation, which led to their replacement by LAS in many detergent formulations to prevent environmental accumulation. cosoonchem.com The position of the phenyl group on the alkyl chain also impacts degradability; isomers with the phenyl group near the end of the chain are more easily degraded than those with the phenyl group near the center. nih.gov

Nutrient Availability : Like all biological processes, the microbial degradation of surfactants is dependent on the availability of essential nutrients. The metabolic activity of microorganisms can be inhibited in environments where nutrients like nitrogen and phosphorus are limited. The reduction in cellular components such as glycogen (B147801) and nucleic acids, which are involved in nitrogen and phosphorus storage and utilization, can lead to decreased degradation efficiency. mdpi.com

The study of biodegradation pathways has been greatly advanced by analytical techniques like electrospray ionization mass spectrometry (ESI-MS), which allow for the real-time detection of intermediate products. rsc.orgnih.gov During the degradation of sodium dodecylbenzene sulfonate by Chlorella vulgaris, several key intermediates have been identified, confirming the proposed degradation mechanisms. nih.gov

| Intermediate Product Name | Molecular Formula (Ion) | Role in Degradation Pathway | Source |

| 4-Sodium sulfophenyldodecanoate acid | C₁₈H₂₉O₅S⁻ | Product of initial omega-oxidation of the alkyl chain. | rsc.orgnih.gov |

| 4-Sodium sulfobenzoic acid | C₇H₅O₅S⁻ | Formed after significant shortening of the alkyl chain. | nih.gov |

| Butanedioic acid (Succinic acid) | C₄H₅O₄⁻ | A small molecule resulting from the ring-opening of the benzene structure. | nih.gov |

| Acetic acid | C₂H₃O₂⁻ | A small molecule product from the cleavage of the benzene ring. | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

In cases where biodegradation is slow or incomplete, or when rapid removal from wastewater is required, chemical methods such as Advanced Oxidation Processes (AOPs) offer an effective alternative. mdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. acs.orgresearchgate.net

Ozonation is a prominent AOP used for the degradation of sodium o-dodecylbenzenesulfonate. acs.org The degradation can occur through two primary pathways: a direct reaction with molecular ozone (O₃) or an indirect reaction with hydroxyl radicals generated from ozone decomposition, particularly at higher pH levels. acs.orgresearchgate.net

The efficiency of ozonation can be significantly enhanced by combining it with other processes. For instance, the O₃/PAC (powdered activated carbon) system has been shown to be markedly more effective than ozonation alone or in combination with hydrogen peroxide (O₃/H₂O₂). nih.gov The activated carbon not only adsorbs the surfactant but also catalyzes the transformation of dissolved ozone into hydroxyl radicals, accelerating the degradation rate. nih.gov Combining ozonation as a pre-treatment has also been shown to enhance subsequent biodegradation of the surfactant. researchgate.net

| Treatment System | SDBS Removal Percentage (in 5 minutes) | Mechanism of Action | Source |

| Ozone (O₃) alone | 18% | Direct oxidation by molecular ozone and some radical formation. | nih.gov |

| Ozone/Hydrogen Peroxide (O₃/H₂O₂) | 30% | Enhanced generation of hydroxyl radicals compared to ozone alone. | nih.gov |

| Ozone/Powdered Activated Carbon (O₃/PAC) | 70% | Combined effect of SDBS adsorption onto PAC and catalytic conversion of ozone to hydroxyl radicals on the carbon surface. | nih.gov |

Photocatalytic Degradation (e.g., TiO2 Suspensions, UV Photo-catalysis)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO2), to break down organic pollutants like Sodium o-dodecylbenzenesulfonate (SDBS). When TiO2 is illuminated with UV light, it generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO2 and H2O. researchgate.net

Research has shown that the efficiency of this process can be influenced by several factors. For instance, the presence of certain inorganic anions commonly found in wastewater can affect the degradation rate of SDBS. Studies have revealed that chloride (Cl-), sulfate (B86663) (SO42-), nitrate (B79036) (NO3-), and bicarbonate (HCO3-) can impede the degradation rate to varying degrees. nih.gov This is attributed to the anions competing for the reactive radicals and blocking the active sites on the catalyst surface. nih.gov Conversely, dihydrogen phosphate (B84403) (H2PO4-) has been found to accelerate the degradation, while phosphate (PO43-) can either increase or decrease the rate depending on its concentration. nih.gov

To enhance the practical application of photocatalysis, researchers have explored modifications to the catalyst. One approach involves immobilizing TiO2 on a carrier like bentonite. This TiO2-bentonite composite not only facilitates the recovery of the catalyst after treatment but has also demonstrated higher efficiency in removing SDBS under natural sunlight compared to TiO2 alone. researchgate.net Under optimal conditions (pH 6.0, 0.5% TiO2-bentonite dosage, and an initial SDBS concentration of 20 mg/L), significant removal of SDBS has been achieved. researchgate.net

Furthermore, to harness visible light, which constitutes a larger portion of the solar spectrum, composite catalysts like TiO2-Cu2O have been developed. These mixed oxides have shown superior photocatalytic activity for SDBS degradation under visible light compared to either TiO2 or Cu2O alone. nih.gov A 5% TiO2-Cu2O composite, in particular, achieved a 97.3% degradation of SDBS. nih.gov The degradation kinetics in this system were found to follow a first-order model. nih.gov

Table 1: Research Findings on Photocatalytic Degradation of Sodium o-dodecylbenzenesulfonate

| Catalyst | Light Source | Key Findings | Reference |

|---|---|---|---|

| TiO2 | UV | Degradation rate is affected by the presence of various inorganic anions. nih.gov | nih.gov |

| TiO2-bentonite | Natural Sunlight | Higher removal efficiency compared to TiO2 alone; solves catalyst recovery issue. researchgate.net | researchgate.net |

| TiO2-Cu2O | Visible Light | Composite oxide shows better activity than individual components; 97.3% SDBS degradation achieved with 5% TiO2-Cu2O. nih.gov | nih.gov |

| ZnO/xMHSS | Not Specified | ZnO-immobilized mesoporous hollow silica (B1680970) spheres showed effective photodegradation of SDBS. | researcher.life |

Ultrasonic Irradiation and Sonocatalytic Degradation

Ultrasonic irradiation, or sonolysis, offers another advanced oxidation process for the degradation of refractory organic pollutants like Sodium o-dodecylbenzenesulfonate. This technology relies on acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid medium. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive radicals, which then attack and degrade the pollutant molecules. nih.govresearchgate.net

The effectiveness of ultrasonic degradation of SDBS is influenced by several operational parameters. Studies have shown that the degradation rate decreases with an increase in the initial concentration of SDBS and the bulk liquid temperature. nih.govresearchgate.net Conversely, a decrease in the ultrasonic frequency and an increase in the applied power generally lead to a higher conversion of SDBS. nih.govresearchgate.net The degradation mechanism primarily involves radical reactions occurring at the bubble-liquid interface. nih.gov

The addition of certain substances can impact the efficiency of the process. While the addition of sodium chloride (NaCl) or hydrogen peroxide (H2O2) has shown little to no beneficial effect, the introduction of ferrous ions (Fe2+) can positively influence the degradation rate. nih.govresearchgate.net

To further enhance the degradation efficiency, ultrasonic irradiation can be combined with a catalyst in a process known as sonocatalytic degradation. Anatase TiO2, a common photocatalyst, has also been effectively used as a sonocatalyst for the degradation of SDBS. hjkxyj.org.cn The presence of the catalyst provides additional nucleation sites for cavitation and can also participate in the generation of reactive oxygen species. The efficiency of the sonocatalytic degradation is dependent on factors such as the initial SDBS concentration, TiO2 dosage, pH of the solution, temperature, and the frequency and power of the ultrasound. hjkxyj.org.cn Importantly, sonochemical treatment has been shown to enhance the aerobic biodegradability of SDBS, suggesting its potential as a pre-treatment step for conventional biological wastewater treatment. nih.govresearchgate.net

Table 2: Research Findings on Ultrasonic and Sonocatalytic Degradation of Sodium o-dodecylbenzenesulfonate

| Technology | Key Parameters Investigated | Optimal Conditions/Key Findings | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Initial concentration, temperature, power, frequency | Degradation decreases with increasing concentration and temperature; increases with higher power and lower frequency. nih.govresearchgate.net | nih.govresearchgate.net |

| Ultrasonic Irradiation with Additives | Addition of NaCl, H2O2, Fe2+ | Addition of Fe2+ had a positive effect on degradation. nih.govresearchgate.net | nih.govresearchgate.net |

| Sonocatalytic Degradation | Anatase TiO2 catalyst | Efficiency depends on SDBS concentration, TiO2 dosage, pH, temperature, and ultrasonic parameters. hjkxyj.org.cn | hjkxyj.org.cn |

| Pre-treatment | Aerobic biodegradability | Ultrasound treatment enhanced the aerobic degradability of SDBS. nih.govresearchgate.net | nih.govresearchgate.net |

Fenton and Photo-Fenton Processes

The Fenton process is a well-established advanced oxidation process that utilizes a mixture of hydrogen peroxide (H2O2) and a ferrous iron (Fe2+) catalyst to generate highly reactive hydroxyl radicals (•OH). This process is effective in degrading a wide range of organic pollutants, including Sodium o-dodecylbenzenesulfonate.

In a Fenton-like process using ferric chloride (FeCl3) and H2O2, the degradation of SDBS has been optimized using response surface methodology. researchgate.net The study revealed that pH and reaction time are the most critical parameters influencing the removal of SDBS and the reduction of Chemical Oxygen Demand (COD), respectively. researchgate.net Optimal conditions were identified as a reaction time of 60 minutes, a pH of 4, an H2O2 concentration of 8.82 mM, and a Fe3+ concentration of 3.67 mM. researchgate.net Under these conditions, a high removal efficiency of 90.5% for SDBS and 70.7% for COD was achieved. researchgate.net The presence of other organic compounds can also affect the process; for example, oxalic acid was found to slightly enhance the degradation efficiency, whereas acetic acid and ethylenediaminetetraacetic acid (EDTA) had an inhibitory effect. researchgate.net

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the use of ultraviolet (UV) or visible light accelerates the regeneration of Fe2+ from Fe3+ and promotes the generation of additional hydroxyl radicals. In a study investigating the photo-Fenton degradation of dodecylbenzenesulfonate (DBS) induced by Fe(III), it was observed that irradiation of the solution led to a photoredox process yielding Fe(II) and •OH radicals. nih.gov The degradation of DBS was primarily driven by the attack of these hydroxyl radicals. nih.gov The rate of DBS disappearance was found to be higher with shorter wavelength irradiation, indicating a wavelength-dependent efficiency. nih.gov

Table 3: Research Findings on Fenton and Photo-Fenton Degradation of Sodium o-dodecylbenzenesulfonate

| Process | Key Parameters/Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| Fenton-like Oxidation | 60 min, pH 4, 8.82 mM H2O2, 3.67 mM Fe3+ | 90.5% SDBS removal, 70.7% COD reduction | researchgate.net |

| Photo-Fenton | Fe(III) induced, irradiation | Degradation primarily by •OH radicals; rate is higher at shorter wavelengths. | nih.gov |

Electrochemical Degradation Techniques

Electrochemical degradation is an advanced oxidation process that involves the generation of reactive oxygen species, primarily hydroxyl radicals (•OH), on the surface of an anode to oxidize organic pollutants. This method offers a high degree of efficiency and can be applied to the treatment of refractory compounds like Sodium o-dodecylbenzenesulfonate.

Studies have explored the use of platinum (Pt) anodes for the electrochemical oxidation of SDBS. While Pt anodes are durable, they typically have a low oxygen evolution potential, which can limit their effectiveness. koreascience.krresearchgate.net However, research has demonstrated that the introduction of yttrium oxide (Y2O3) particles into the electrolytic cell can significantly enhance the degradation rate. In one study, the decomposition rate of SDBS improved dramatically from 21% to 99% with the addition of Y2O3 particles, along with an improvement in the current efficiency. koreascience.krresearchgate.net

Another innovative approach is the solar-mediated thermo-electrochemical process (STEP). nih.govresearchgate.net This technique utilizes solar energy to provide both the electrical potential and the heat for the electrochemical oxidation of SDBS. nih.govresearchgate.net The thermal component of the process is crucial as it helps to initiate the desulfonation and activation of the SDBS molecule, which is a key step in its degradation pathway. nih.govresearchgate.net This process not only effectively oxidizes the surfactant to CO2 but also synergistically produces hydrogen gas. nih.govresearchgate.net

Table 4: Research Findings on Electrochemical Degradation of Sodium o-dodecylbenzenesulfonate

| Technique | Anode Material/Catalyst | Key Findings | Reference |

|---|---|---|---|

| Electrochemical Oxidation | Pt anode with Y2O3 particles | Addition of Y2O3 significantly improved the decomposition rate from 21% to 99%. koreascience.krresearchgate.net | koreascience.krresearchgate.net |

| Solar-mediated Thermo-electrochemical Process (STEP) | Not specified | Utilizes solar energy for both electricity and heat; thermal component initiates desulfonation; produces hydrogen gas. nih.govresearchgate.net | nih.govresearchgate.net |

Hybrid Remediation Systems

To achieve higher removal efficiencies and overcome the limitations of individual treatment methods, hybrid remediation systems that combine two or more processes are being increasingly investigated for the treatment of wastewater containing Sodium o-dodecylbenzenesulfonate.

Electrocoagulation/Flotation and Photocatalytic Systems

A hybrid system combining electrocoagulation/flotation with photocatalysis has proven to be highly effective for the removal of SDBS. In this two-stage process, the wastewater is first treated by electrocoagulation/flotation. This step involves passing an electric current through the wastewater, which generates coagulating agents that destabilize and remove a significant portion of the pollutants. zhenggangchem.comjwent.net In a particular study, after 60 minutes of electrocoagulation at a pH of 8 and an initial SDBS concentration of 750 mg/L, removal rates of 93.54% for SDBS and 90% for COD were achieved. jwent.net

Table 5: Performance of a Hybrid Electrocoagulation/Flotation and Photocatalytic System

| Treatment Stage | Parameters | Removal Efficiency | Reference |

|---|---|---|---|

| Electrocoagulation/Flotation | pH 8, 60 min, 750 mg/L initial SDBS | 93.54% SDBS, 90% COD | jwent.net |

| Hybrid System (Overall) | Electrocoagulation followed by photocatalysis | 99% SDBS, 96.27% COD | zhenggangchem.comjwent.net |

Adsorption/Bioadsorption and Biodegradation Combinations

Combining adsorption/bioadsorption with biodegradation presents another promising hybrid approach for the removal of SDBS from aqueous environments. This strategy leverages the rapid removal capabilities of adsorption with the destructive potential of biodegradation.

Adsorption is an effective initial step for concentrating the pollutant from the bulk solution. Various materials have been investigated for the adsorption of SDBS. Modified natural zeolites, for instance, have shown good adsorption capacity. ufrgs.br Macroporous adsorbent resins, such as styrene-based (HP20) and methyl methacrylate-based (HP2MGL) resins, have also been evaluated. mdpi.com The styrene-based resin, HP20, exhibited a higher adsorption capacity for SDBS (57.9 mg/g) compared to other materials like activated carbon, alumina, and zeolite. mdpi.com

Following adsorption, the concentrated pollutant can be subjected to biodegradation. Certain microorganisms, such as the alga Chlorella vulgaris, have been shown to degrade SDBS. nih.gov Studies using electrospray ionization mass spectrometry have elucidated the degradation pathway, which involves the initial oxidation of the aliphatic long-chain to a carboxyl group, followed by chain-shortening, ring-opening of the benzene ring, and finally, the degradation of the resulting small molecules. nih.gov This combination of a physical removal process with a biological degradation step can lead to a more complete and sustainable treatment solution.

Table 6: Adsorbent Materials and Biodegradation of Sodium o-dodecylbenzenesulfonate

| Process | Material/Organism | Key Findings | Reference |

|---|---|---|---|

| Adsorption | Modified Natural Zeolite | Effective for SDBS adsorption. | ufrgs.br |

| Adsorption | Macroporous Adsorbent Resin (HP20) | High adsorption capacity of 57.9 mg/g for SDBS. | mdpi.com |

| Biodegradation | Chlorella vulgaris | Degrades SDBS through a multi-step process of oxidation, chain-shortening, and ring-opening. | nih.gov |

Surfactant-Enhanced Remediation of Other Pollutants

Sodium o-dodecylbenzenesulfonate (SDBS), an anionic surfactant, plays a significant role in the environmental remediation of various pollutants through a process known as surfactant-enhanced remediation (SER). This technology leverages the unique properties of surfactants to increase the solubility and mobility of contaminants that are otherwise difficult to remove from soil and water. nih.govepa.gov The fundamental mechanism involves the formation of micelles by the surfactant molecules. atamanchemicals.com These micelles can encapsulate hydrophobic organic compounds (HOCs), effectively increasing their apparent water solubility and facilitating their removal from the soil matrix. nih.govepa.gov

The application of surfactants like SDBS can enhance remediation in several ways. By increasing the contaminant's solubility, it improves the efficiency of pump-and-treat systems, leading to a greater mass of contaminant being removed per volume of water pumped. epa.gov Additionally, at higher concentrations, surfactants can reduce the interfacial tension between water and non-aqueous phase liquids (NAPLs), which can mobilize these contaminants for more efficient extraction. epa.gov However, this mobilization must be carefully controlled to prevent the unintended spread of the contaminant plume. epa.gov

Research has demonstrated the effectiveness of SDBS in enhancing the remediation of a range of pollutants, including organic compounds and heavy metals. nih.govcir-safety.org The efficacy of the remediation process is influenced by several factors, including the pH and electrolyte concentration of the medium, which can affect the adsorption of the surfactant onto soil particles. nih.govtandfonline.com

Research Findings on Organic Contaminant Remediation

Studies have investigated the use of SDBS in conjunction with other remediation technologies to remove organic pollutants. One such innovative technique is Surfactant-Enhanced Ozone Sparging (SEOS). A laboratory study comparing different sparging techniques for the removal of organic chemicals from water-saturated sand found that SEOS was the most efficient method. nih.gov In this study, SDBS was used to lower the surface tension of the groundwater, which increased air saturation and expanded the zone of influence for the ozone sparging. nih.gov The combination of increased contaminant availability due to the surfactant and the oxidative power of ozone led to enhanced removal of both a water-dissolved chemical (fluorescein sodium salt) and a non-aqueous phase liquid (n-decane). nih.gov

Another area of research has focused on the remediation of soils contaminated with petroleum hydrocarbons. In one study, the anionic surfactant Sodium Dodecyl Sulphate (SDS), which is structurally similar to SDBS, was used to reclaim soil contaminated with gasoline and used engine oil. The study found that washing the contaminated soil with an optimal concentration of the surfactant could successfully remove the contaminants and restore the soil's original geotechnical properties. researchgate.net The physical removal of the hydrocarbons from the soil matrix was confirmed by Fourier Transform Infra Red (FTIR) spectra analysis on the decontaminated samples. researchgate.net

The table below summarizes the results from a study on the removal of used engine oil (UEO) from sandy soil using a surfactant solution.

Table 1: Surfactant-Enhanced Remediation of Soil Contaminated with Used Engine Oil (UEO)

| Initial UEO Contamination (%) | Final UEO Contamination after Washing (%) | Removal Efficiency (%) |

|---|---|---|

| 3 | 0.24 | 92 |

| 6 | 0.30 | 95 |

| 9 | 0.36 | 96 |

Data sourced from a study on the remediation of petroleum hydrocarbon contaminated soil. researchgate.net

Research Findings on Heavy Metal Remediation